Cas no 897611-70-0 (N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide)

N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide
- Cyclohexanecarboxamide, N-[2-[(4-phenyl-1-piperazinyl)sulfonyl]ethyl]-
- N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide
- N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide
- CHEMBL1904265
- F2068-0652
- MLS001235250
- N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide
- AKOS024625206
- 897611-70-0
- SMR000808015
-
- インチ: 1S/C19H29N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23)
- InChIKey: SPZBWOLBKGOROP-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCCS(N2CCN(C3=CC=CC=C3)CC2)(=O)=O)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 379.19296297g/mol
- どういたいしつりょう: 379.19296297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 78.1Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 15.31±0.20(Predicted)
N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2068-0652-20mg |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-10mg |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-2μmol |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-5μmol |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-1mg |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-3mg |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-2mg |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-4mg |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-25mg |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2068-0652-20μmol |
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide |
897611-70-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamideに関する追加情報
Introduction to N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide (CAS No: 897611-70-0)
N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide, identified by its Chemical Abstracts Service (CAS) number 897611-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the modulation of neurological and cardiovascular functions. The unique structural features of this molecule, including its sulfonamide and piperazine moieties, contribute to its distinctive chemical and pharmacological properties.
The sulfonamide group in N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide plays a crucial role in its biological activity. Sulfonamides are well-documented for their broad spectrum of biological interactions, often serving as key pharmacophores in drugs targeting infections, inflammation, and metabolic disorders. The presence of this group in the molecular structure suggests that the compound may exhibit inhibitory effects on certain enzymes or receptors, which could be leveraged for therapeutic purposes.
The piperazine moiety is another critical component of this compound. Piperazines are heterocyclic amines that are frequently incorporated into pharmaceuticals due to their ability to enhance binding affinity and selectivity. In particular, 4-substituted piperazines have been extensively studied for their potential in treating conditions such as schizophrenia, depression, and hypertension. The specific substitution pattern in N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.
The cyclohexane ring in the compound's structure adds an additional layer of complexity and functionality. Cycloalkanes are often used in drug design to improve solubility, metabolic stability, and overall bioavailability. The carboxamide group further enhances the molecule's potential for interaction with biological targets, providing a site for hydrogen bonding and other forms of molecular recognition.
Recent research in the field of medicinal chemistry has highlighted the importance of multifunctional compounds that can target multiple pathways or receptors simultaneously. N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide embodies this concept, with its combination of sulfonamide and piperazine functionalities potentially enabling dual-action mechanisms. Such dual-targeting strategies have shown promise in preclinical studies for conditions that involve complex pathophysiology.
In vitro studies have begun to explore the pharmacological properties of N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide. Initial findings suggest that the compound may exhibit inhibitory activity against certain enzymes associated with neurological disorders. The sulfonamide moiety appears to be responsible for much of this activity, potentially interfering with enzyme function through competitive binding or allosteric modulation.
The structural analogs of N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide have also been synthesized and evaluated for their biological activity. These studies aim to identify structural features that enhance potency, selectivity, and pharmacokinetic properties. By modifying various substituents within the molecule, researchers hope to optimize its therapeutic potential while minimizing off-target effects.
The synthesis of N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of the molecule efficiently. These synthetic strategies not only ensure high yield but also allow for modifications that can fine-tune the compound's properties.
The pharmacokinetic profile of N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for clinical use. Preclinical studies using animal models have provided valuable insights into these processes, helping researchers predict how the drug will behave in humans.
The potential therapeutic applications of N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide are broad and varied. Given its structural similarities to known drugs targeting neurological disorders, it may have applications in treating conditions such as Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions. Additionally, its sulfonamide functionality suggests potential uses in anti-inflammatory therapies.
In conclusion, N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide (CAS No: 897611-70-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a vital role in addressing some of today's most challenging medical conditions.
897611-70-0 (N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}cyclohexanecarboxamide) 関連製品
- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)
- 1805895-81-1(3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one)
- 1427962-54-6(6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide)
- 1805272-32-5(Ethyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-6-acetate)
- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)
- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)
- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)
- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)
- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)
- 16717-25-2(6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE)




